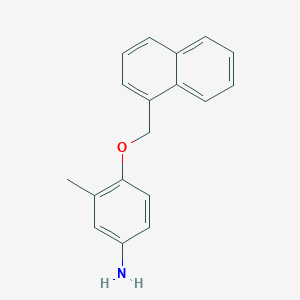

3-Methyl-4-(1-naphthylmethoxy)aniline

Description

Contextual Significance of Aniline (B41778) and Naphthyl Ether Scaffolds in Chemical Science

Aniline and its derivatives are fundamental building blocks in modern chemistry. The aniline scaffold, a benzene (B151609) ring bearing an amino group, is a precursor to a vast array of dyes, polymers, and pharmaceuticals. scbt.comgoogle.com Its ability to undergo a variety of chemical transformations makes it a versatile starting material in organic synthesis. researchgate.net In medicinal chemistry, the aniline motif is present in numerous approved drugs, where it can serve as a key pharmacophore, influencing a compound's biological activity. nih.gov However, the susceptibility of the aniline group to metabolic oxidation can sometimes pose challenges in drug development, leading to research into bioisosteric replacements. nih.gov

Rationale for Investigating 3-Methyl-4-(1-naphthylmethoxy)aniline

Given the established roles of aniline and naphthalene (B1677914) derivatives in drug discovery and materials science, it is plausible that this compound could be investigated for its potential biological activities or as a novel building block for functional materials. For instance, the combination of these two scaffolds might lead to compounds with interesting fluorescent properties or with affinity for specific biological receptors.

Overview of Current Research Landscape on Related Aniline Derivatives

The investigation of aniline derivatives often involves their characterization using various spectroscopic techniques and the evaluation of their chemical reactivity. Furthermore, in the context of medicinal chemistry, new aniline derivatives are frequently screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The insights gained from these studies on related compounds could provide a valuable framework for any future investigation into the specific properties and potential applications of this compound.

At present, the compound this compound is commercially available for research purposes, suggesting its potential use as a starting material or a reference compound in chemical studies. However, without dedicated research publications, any discussion of its specific synthesis, properties, and applications remains speculative.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-(naphthalen-1-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-13-11-16(19)9-10-18(13)20-12-15-7-4-6-14-5-2-3-8-17(14)15/h2-11H,12,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXQEEBHPXJTNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 3 Methyl 4 1 Naphthylmethoxy Aniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline portion of the molecule is highly susceptible to electrophilic aromatic substitution due to the strong activating, ortho-para directing effect of the amino group. libretexts.orgchemistrysteps.com The existing substituents on the benzene (B151609) ring—the methyl group at C3 and the naphthylmethoxy group at C4—influence the regioselectivity of these reactions. The primary amino group strongly directs incoming electrophiles to the ortho positions (C2 and C6), while the para position is blocked. The methyl group at C3 also directs ortho/para (to C2, C4, and C6), and the ether linkage at C4 directs ortho to its position (C3 and C5). The confluence of these directive effects makes positions C2, C5, and C6 the most probable sites for substitution.

Standard electrophilic aromatic substitution reactions can be envisioned for this compound, as detailed in the table below. However, direct nitration or halogenation of highly reactive arylamines can lead to overreaction and oxidation. libretexts.org For instance, direct nitration with nitric and sulfuric acids often results in the formation of tarry by-products and a significant amount of the meta-substituted product, because the acidic medium protonates the amino group to form an anilinium ion, which is a deactivating, meta-directing group. youtube.com To achieve selective para-substitution (relative to the amine), the amino group is typically protected first, for example, by acetylation to form an acetanilide (B955). libretexts.org This moderates the activating effect and sterically hinders the ortho positions, favoring para-substitution.

| Reaction Type | Reagents | Potential Product(s) | Comments |

| Halogenation | Br₂ in CH₃COOH | 2/6-Bromo-3-methyl-4-(1-naphthylmethoxy)aniline, 2,6-Dibromo derivative | Reaction is rapid; difficult to control monosubstitution due to high ring activation. libretexts.org |

| Nitration | HNO₃, H₂SO₄ | Mixture of ortho, meta, and para isomers; significant oxidation. | Formation of the anilinium ion complicates the reaction outcome. youtube.com |

| Controlled Nitration | 1. Acetic Anhydride 2. HNO₃, H₂SO₄ 3. H₃O⁺/OH⁻ | 6-Nitro-3-methyl-4-(1-naphthylmethoxy)aniline | Protection of the amine as an acetanilide allows for controlled monosubstitution. libretexts.org |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-6-methyl-5-(1-naphthylmethoxy)benzenesulfonic acid | The amino group is protonated, and the reaction is reversible and temperature-dependent. |

Nucleophilic aromatic substitution (SNAr) on the aniline ring is generally not feasible unless a strong electron-withdrawing group is present to activate the ring, which is not the case for this molecule. youtube.com However, the amino group can be converted into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂) at low temperatures. The diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer or similar reactions to introduce functionalities at the C1 position.

Modifications of the Naphthylmethoxy Group

The naphthylmethoxy substituent offers two primary sites for chemical modification: the naphthalene (B1677914) ring system and the benzylic ether linkage.

The naphthalene ring can undergo electrophilic aromatic substitution. The activating alkoxy (-OCH₂-) substituent at the 1-position directs incoming electrophiles primarily to the C4 (para) and C2/C8 (ortho) positions of the naphthalene nucleus.

A key reaction involving this group is the cleavage of the benzylic ether bond. This transformation is valuable for unmasking the phenol (B47542) functionality, which can serve as a handle for further derivatization. Standard methods for ether cleavage are applicable here.

| Reaction Type | Reagents | Product | Description |

| Ether Cleavage | HBr or HI | 4-Hydroxy-3-methylaniline and 1-(halomethyl)naphthalene | Cleavage via strong acid proceeds through an Sₙ1 or Sₙ2 mechanism. |

| Hydrogenolysis | H₂, Pd/C | 4-Hydroxy-3-methylaniline and 1-Methylnaphthalene | Reductive cleavage of the C-O bond, common for benzylic ethers. |

Formation of Conjugates and Prodrugs for Research Applications

The primary amino group of 3-Methyl-4-(1-naphthylmethoxy)aniline is an ideal site for derivatization to form conjugates and prodrugs. nih.gov Such modifications are a cornerstone of medicinal chemistry, aimed at improving physicochemical properties like solubility, stability, and membrane permeability. nih.gov A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes transformation in the body to release the active agent. google.com

For an amine-containing compound, several prodrug strategies can be employed: nih.gov

N-Acyl Derivatives: Reaction with carboxylic acids or their activated forms (e.g., acid chlorides, anhydrides) yields amides. The rate of hydrolytic cleavage to release the parent amine can be tuned by altering the steric and electronic properties of the acyl group.

Carbamates: Formed by reacting the amine with chloroformates or by more complex multi-step procedures, carbamates are another common prodrug linker. semanticscholar.org Their stability can be designed for enzymatic or chemical cleavage.

N-Mannich Bases: These prodrugs can be formed from amines and amides, and their breakdown rate is influenced by the basicity of the parent amine. nih.gov

These strategies allow for the temporary masking of the polar amino group, which can enhance passage across biological membranes, such as the blood-brain barrier. nih.gov

| Prodrug Linkage | Reactant Type | Resulting Moiety | Activation Mechanism |

| Amide | Acyl Halide, Anhydride | R-C(=O)NH-Ar | Enzymatic (e.g., amidases) or chemical hydrolysis |

| Carbamate | Chloroformate | R-OC(=O)NH-Ar | Enzymatic (e.g., esterases) or chemical hydrolysis |

| Urea | Isocyanate | R-NHC(=O)NH-Ar | Enzymatic cleavage (e.g., by tyrosinase in specific therapies) nih.gov |

| Dihydropyridine-pyridinium salt | N-acylpyridinium salt followed by reduction | Dihydropyridine carrier | In vivo oxidation to the pyridinium (B92312) salt traps the drug in the CNS. nih.gov |

Heterocyclic Annulation and Scaffold Diversification Strategies Utilizing this compound

Aniline and its derivatives are fundamental building blocks in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. caltech.eduresearchgate.net this compound can be utilized in various annulation (ring-forming) reactions to construct more complex, fused ring systems.

One common strategy involves reacting the aniline with a 1,3-dicarbonyl compound or its equivalent. For instance, the Skraup reaction (using glycerol, an oxidizing agent, and sulfuric acid) or the Doebner-von Miller reaction (using α,β-unsaturated aldehydes or ketones) could be employed to synthesize substituted quinoline (B57606) structures.

Another powerful approach is the Friedländer annulation , where an ortho-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene ketone. This would require prior functionalization of the C2 position of the aniline ring with an acyl group.

Modern methods for scaffold diversification include transition-metal-catalyzed reactions. For example, palladium-catalyzed C-H activation and subsequent olefination could introduce a vinyl group at the C2 position. uva.nl This olefinated intermediate could then undergo an intramolecular cyclization to form a fused heterocycle. Similarly, aryne annulation chemistry provides a route to benzannulated heterocycles from ortho-substituted anilines. caltech.edu These strategies offer pathways to diverse molecular architectures starting from the core structure of this compound.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 4 1 Naphthylmethoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-Methyl-4-(1-naphthylmethoxy)aniline, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons on the aniline (B41778) and naphthalene (B1677914) rings would appear in the downfield region, typically between δ 6.5 and 8.5 ppm, with their multiplicity (singlet, doublet, triplet, etc.) dictated by the coupling with neighboring protons. The benzylic protons of the -OCH₂- group are expected to produce a characteristic singlet around δ 5.0-5.5 ppm. The methyl group attached to the aniline ring would resonate as a singlet in the upfield region, likely around δ 2.2-2.5 ppm. The amine (-NH₂) protons would also give rise to a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon atoms. Aromatic carbons typically resonate in the δ 110-160 ppm range. The carbon of the methyl group would appear at a much higher field, around δ 15-25 ppm. The benzylic carbon of the -OCH₂- group is expected to have a chemical shift in the range of δ 65-75 ppm.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts Below is an interactive table of predicted chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H (Aniline) | 6.5 - 7.5 | 110 - 150 |

| Aromatic-H (Naphthyl) | 7.4 - 8.2 | 120 - 135 |

| -OCH₂- | ~5.3 | ~70 |

| -CH₃ | ~2.3 | ~20 |

| -NH₂ | Variable (broad) | - |

| Aromatic-C (Aniline) | - | 110 - 150 |

| Aromatic-C (Naphthyl) | - | 120 - 135 |

| C-O | - | ~150 |

| C-N | - | ~145 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₈H₁₇NO), the exact molecular weight would be a key piece of data.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

Fragmentation Pattern: The fragmentation of the molecular ion would provide valuable structural information. Key expected fragmentations include the cleavage of the benzylic ether bond, which would lead to the formation of a naphthylmethyl cation (m/z = 141) and a 3-methyl-4-aminophenoxy radical, or a 3-methyl-4-hydroxyaniline radical cation after rearrangement. Another significant fragmentation pathway could involve the loss of the methyl group.

Interactive Data Table: Expected Mass Spectrometry Data This table outlines the anticipated major peaks in the mass spectrum of this compound.

| m/z Value | Proposed Fragment |

| ~263 | [M]⁺ (Molecular Ion) |

| ~141 | [C₁₀H₇CH₂]⁺ (Naphthylmethyl cation) |

| ~122 | [H₂NC₆H₃(CH₃)O]⁺ |

| ~91 | Tropylium ion (from further fragmentation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

Key Absorption Bands:

N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.netresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. wpmucdn.com

C=C Stretching: Aromatic C=C bond stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O ether linkage is expected to show a strong absorption band in the range of 1200-1250 cm⁻¹.

N-H Bending: The N-H bending vibration of the primary amine is typically found around 1600 cm⁻¹. researchgate.net

Interactive Data Table: Expected IR Absorption Frequencies The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ether) | 1200 - 1250 | Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

Computational Chemistry and in Silico Modeling of 3 Methyl 4 1 Naphthylmethoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. For a compound like 3-Methyl-4-(1-naphthylmethoxy)aniline, these calculations can provide insights into its molecular geometry, orbital energies, and electrostatic potential.

The process typically involves optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the energy gap, is a crucial indicator of molecular reactivity and stability; a smaller energy gap suggests higher reactivity.

For instance, in studies of other aniline (B41778) derivatives, DFT calculations have been used to determine the energy gap, which helps in assessing their potential for applications in fields like nonlinear optics. nih.gov These theoretical calculations are often performed using specific functionals, such as B3LYP or CAM-B3LYP, and a suitable basis set, like 6-311++G(d,p), to ensure accuracy. mdpi.com The choice of functional can be validated by comparing calculated values with experimental data when available. nih.gov

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -5.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| Energy Gap (HOMO-LUMO) | 4.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

| Ionization Potential | 6.0 eV | Energy required to remove an electron |

| Electron Affinity | 1.0 eV | Energy released upon gaining an electron |

Natural Bond Orbital (NBO) analysis is another quantum chemical tool that could be applied to understand intramolecular charge transfer and the nature of chemical bonds within this compound. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is instrumental in drug discovery for hypothesizing the mechanism of action and predicting the binding affinity of a compound.

For this compound, molecular docking simulations would involve preparing the 3D structure of the molecule and docking it into the active site of a selected protein target. The choice of the target protein would depend on the therapeutic area of interest. The process involves using a scoring function to estimate the binding free energy, with lower energy scores generally indicating a more favorable interaction. jbcpm.com

Software such as AutoDock Vina is commonly used for these simulations. jbcpm.comresearchgate.net The simulation provides a binding score (e.g., in kcal/mol) and predicts the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. Visualization tools like BIOVIA Discovery Studio or UCSF Chimera are then used to analyze these interactions in detail. jbcpm.com

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target (Note: This data is for illustrative purposes only.)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Tyr234, Phe345, Leu456 |

| Types of Interactions | Hydrogen bond with Tyr234, Pi-pi stacking with Phe345 |

These simulations can help in identifying potential biological targets for this compound and provide a rationale for its potential activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations are used to study the time-dependent behavior of a molecular system, providing insights into the conformational changes of both the ligand and the receptor upon binding, and the stability of the complex over time.

For the this compound-protein complex predicted by molecular docking, an MD simulation would involve placing the complex in a simulated physiological environment (e.g., a box of water molecules with ions). The simulation then calculates the trajectory of the atoms over a specific period, typically nanoseconds.

Analysis of the MD trajectory can reveal the stability of the binding pose, the flexibility of different parts of the ligand and protein, and the key interactions that are maintained throughout the simulation. This information is crucial for validating the docking results and understanding the dynamics of the binding process. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of new, untested compounds.

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally determined biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model can be used to predict the activity of this compound and to guide the design of new derivatives with improved potency. The quality of a QSAR model is assessed through various validation metrics to ensure its predictive power.

In Vitro Biological Activity Profiling of 3 Methyl 4 1 Naphthylmethoxy Aniline and Its Analogs

General Screening Assays for Biological Modulations

In the initial stages of drug discovery, general screening assays are employed to identify potential biological activities of a novel compound. For analogs of 3-Methyl-4-(1-naphthylmethoxy)aniline, such as various substituted anilines and naphthalenes, these screenings would typically involve a battery of standardized tests. These assays are designed to detect a wide range of biological modulations, including but not limited to, cytotoxicity, impact on cell proliferation, and interaction with broad-spectrum enzyme panels. High-throughput screening (HTS) methodologies are often utilized to test the compound against a large number of biological targets in a time- and cost-efficient manner. While no specific data exists for this compound, its structural motifs—a substituted aniline (B41778) and a naphthalene (B1677914) ring—are present in many biologically active molecules, suggesting it could be a candidate for such screening protocols.

In Vitro Antimicrobial Activity Evaluations (e.g., antibacterial, antifungal)

The in vitro antimicrobial activity of aniline and naphthalene derivatives has been a subject of interest in medicinal chemistry. Generally, these evaluations are conducted using broth microdilution or agar disk diffusion methods to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of pathogenic bacteria and fungi.

For instance, studies on N-phenylbenzamides have demonstrated their potential as antibacterial and antifungal agents, with activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. Similarly, various heterocyclic compounds incorporating naphthalene moieties have shown promising antimicrobial effects. The evaluation of this compound would involve similar assays against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, to ascertain its potential as an antimicrobial agent.

Table 1: Representative In Vitro Antimicrobial Activity of Analogous Compounds

| Compound Class | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| N-phenylbenzamides | Staphylococcus aureus | Active (Zone of Inhibition) | |

| N-phenylbenzamides | Escherichia coli | Active (Zone of Inhibition) | |

| N-phenylbenzamides | Candida albicans | Active (Zone of Inhibition) | |

| Naphthotriazol-thiadiazin Derivatives | Gram-positive bacteria | Good activity | |

| Morpholinoalkoxychalcones | Enterococcus faecalis | MIC: 0.6 mM |

In Vitro Anticancer Activity Assessments on Cell Lines

The anticancer potential of novel compounds is typically assessed through cytotoxicity assays on various human cancer cell lines. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a common colorimetric method used to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Analogs such as benzothiazole aniline derivatives have been investigated for their antitumor properties against a range of cancer cell lines, including those from the liver, colon, glioma, and prostate. Some of these compounds have demonstrated significant cytotoxic responses. Furthermore, other aniline derivatives have been synthesized and evaluated as potential anti-breast cancer agents, with some showing promising antiproliferative activity. The assessment of this compound would involve similar in vitro testing against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects.

Table 2: Representative In Vitro Anticancer Activity of Analogous Compounds

| Compound/Analog Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Benzothiazole Aniline Derivatives | Liver and Colon Cancer Cells | Significant efficacy | |

| N-(substituted)-4-methyl aniline derivatives | Tubulin Aromatase | IC50: 157.3 pg/mL (for compound 8) | |

| Thiazolone-benzenesulfonamides | MDA-MB-231 (Breast Cancer) | 1.52-6.31 µM |

In Vitro Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory properties of compounds are often investigated using cell-based assays. For instance, the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages is a common method. Additionally, the effect on the production of anti-inflammatory cytokines like IL-10 and transforming growth factor-beta (TGF-β1) can provide insights into immunomodulatory activity.

Studies on certain pyrrole derivatives have demonstrated potent anti-inflammatory activity, reflected by the suppression of TNF-α and elevation of TGF-β1. The evaluation of this compound would likely involve similar assays to determine its potential to modulate inflammatory pathways.

Enzyme Inhibition and Receptor Binding Assays

Enzyme inhibition and receptor binding assays are crucial for elucidating the mechanism of action of a compound. These assays measure the ability of a compound to interfere with the activity of specific enzymes or to bind to cellular receptors. For example, if a compound is being investigated as a potential anticancer agent, assays might be conducted to determine its inhibitory effects on key enzymes involved in cancer cell proliferation, such as protein kinases or topoisomerases.

While no specific enzyme inhibition or receptor binding data is available for this compound, its structural features suggest that it could be screened against a variety of enzymes and receptors. For example, aniline derivatives have been studied as inhibitors of various enzymes, and the naphthalene moiety is a common scaffold in molecules that interact with biological receptors.

Mechanistic Investigations of In Vitro Biological Responses

Once a biological activity is identified, further mechanistic studies are conducted to understand how the compound exerts its effects at a molecular level. These investigations can include a wide range of techniques, such as Western blotting to analyze protein expression, flow cytometry for cell cycle analysis and apoptosis assays, and molecular docking studies to predict the binding mode of the compound with its biological target.

For example, mechanistic studies on some chalcone derivatives with anticancer activity have involved scratch experiments and cloning experiments to confirm the inhibition of cell proliferation and colony formation. Molecular docking has also been used to understand the interaction between the compound and its protein target. Similar in-depth mechanistic studies would be necessary to elucidate the mode of action of this compound, should it exhibit significant biological activity in initial screenings.

Structure Activity Relationship Sar Studies of 3 Methyl 4 1 Naphthylmethoxy Aniline Derivatives

Design Principles for Systematic Analog Synthesis

Specific information on the design and synthesis of analogs for 3-Methyl-4-(1-naphthylmethoxy)aniline is not available in the reviewed literature.

Positional and Substituent Effects on Biological Activity

There are no available studies detailing how modifying the methyl group, the aniline (B41778) ring, or the naphthylmethoxy moiety affects the biological activity of this compound.

Pharmacophore Elucidation and Ligand-Based Drug Design (LBDD)

No pharmacophore models for this compound derivatives have been published.

Computational SAR (C-SAR) Analysis and Predictive Modeling

Specific computational SAR or QSAR studies for this compound series could not be found.

Medicinal Chemistry Applications of 3 Methyl 4 1 Naphthylmethoxy Aniline Scaffolds

Design and Synthesis of Advanced Ligands for Specific Biological Targets

The design of advanced ligands based on the 3-Methyl-4-(1-naphthylmethoxy)aniline scaffold would typically begin with identifying a biological target of interest, such as a receptor or enzyme implicated in a disease process. Computational modeling techniques, including molecular docking, are often employed to predict the binding affinity and mode of interaction of the scaffold with the target's active site.

Based on these in silico predictions, synthetic chemists would then devise routes to synthesize a library of derivatives. The synthesis would likely involve the coupling of a substituted 3-methyl-4-aminophenol with 1-(chloromethyl)naphthalene or a related electrophile. Modifications to the aniline (B41778), methyl, and naphthyl moieties would be systematically introduced to explore the structure-activity relationship (SAR). For instance, the position and nature of substituents on the aniline ring could be varied to enhance target engagement or improve pharmacokinetic properties. Similarly, alterations to the naphthyl group could be explored to optimize interactions with specific pockets within the target protein.

Exploration as Probes for Biological Pathways

Molecular probes are essential tools for elucidating the roles of specific proteins in complex biological pathways. Derivatives of the this compound scaffold could be developed as chemical probes if they exhibit high potency and selectivity for a particular biological target.

To be useful as a probe, a compound should ideally have a well-defined mechanism of action and produce a measurable effect on a biological system. Researchers might synthesize fluorescently tagged or biotinylated versions of a potent ligand from this scaffold. These modified molecules would allow for the visualization of the target protein within cells or the isolation of the protein and its binding partners for further study. Such studies are crucial for validating a biological target and understanding its role in disease pathogenesis.

Contribution to Lead Identification and Optimization Campaigns

In drug discovery, a "lead" compound is a molecule that demonstrates promising activity against a biological target and has physicochemical properties suggestive of drug-likeness. The this compound scaffold could serve as a starting point for a lead identification campaign. High-throughput screening of a compound library containing this scaffold against a panel of biological targets could identify initial "hits."

Once a hit is confirmed, the process of lead optimization begins. This iterative process involves the chemical modification of the hit to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). For the this compound scaffold, this would involve synthesizing and testing a focused library of analogs to build a comprehensive SAR. The goal is to develop a lead compound with a desirable balance of properties that make it a suitable candidate for further preclinical development.

Role in Developing New Molecular Entities (NMEs) for Preclinical Research

A New Molecular Entity (NME) is a drug that contains an active moiety that has not been previously approved by a regulatory authority. The development of an NME from the this compound scaffold would be the culmination of a successful lead optimization program.

An NME candidate would have demonstrated significant efficacy and an acceptable safety profile in in vitro and in vivo models of a disease. Preclinical research on such a candidate would involve a battery of studies to assess its pharmacology, toxicology, and pharmacokinetics in animal models. These studies are designed to provide the necessary data to support an Investigational New Drug (IND) application to regulatory agencies, which is a prerequisite for initiating clinical trials in humans. While the potential exists, there is no publicly available information to confirm that any NME based on the this compound scaffold is currently in preclinical development.

Future Perspectives and Research Challenges for 3 Methyl 4 1 Naphthylmethoxy Aniline

Emerging Methodologies in Chemical Synthesis and Characterization

The synthesis of 3-methyl-4-(1-naphthylmethoxy)aniline and its analogs is pivotal for extensive biological evaluation. While specific literature on its synthesis is not available, analogous synthetic strategies for similar aniline (B41778) derivatives can be extrapolated.

Synthesis: A plausible synthetic route would likely involve the etherification of 4-amino-2-methylphenol (B1329486) with 1-(bromomethyl)naphthalene (B1266630) or a similar reactive naphthalene (B1677914) species. The reaction conditions, including the choice of base and solvent, would be critical to optimize the yield and purity of the final product. Alternative approaches could involve a Buchwald-Hartwig amination or a similar cross-coupling reaction. A generalized synthetic scheme is presented below:

Table 1: Proposed Synthetic Route for this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Amino-2-methylphenol, 1-(Bromomethyl)naphthalene | K₂CO₃, Acetone, Reflux | This compound |

Characterization: Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques would be employed.

Table 2: Characterization Techniques for this compound

| Technique | Purpose | Expected Observations |

| ¹H NMR | Elucidation of the proton environment | Signals corresponding to the methyl, aromatic, and naphthyl protons. |

| ¹³C NMR | Determination of the carbon skeleton | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Confirmation of molecular weight | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for the N-H and C-O-C bonds. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity | A single major peak indicating a high degree of purity. |

Emerging methodologies in chemical synthesis, such as flow chemistry and microwave-assisted synthesis, could offer advantages in terms of reaction time, yield, and scalability. These technologies allow for precise control over reaction parameters, leading to more efficient and reproducible synthetic processes.

Advancements in In Vitro Biological Screening and Target Identification

Identifying the biological targets and understanding the mechanism of action of this compound are crucial steps in its development as a potential therapeutic agent.

In Vitro Biological Screening: Initial screening would likely involve a panel of assays to assess the compound's general biological activity. Given the structural motifs present in many biologically active molecules, particularly kinase inhibitors, a primary screen against a broad panel of human kinases would be a logical starting point. mdpi.com The MTT assay is a common method used to evaluate the anti-proliferative activity of new compounds against various cancer cell lines. nih.gov

Target Identification: Should the initial screening reveal significant biological activity, the next step is to identify the specific molecular target(s). Several advanced techniques can be employed for this purpose:

Affinity Chromatography: This classical method involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate. acs.org

Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a small molecule binding to its target protein can stabilize it against proteolysis. acs.org

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.

Computational Inference: Ligand-based and structure-based computational methods can predict potential targets by comparing the compound's structure to known ligands of various proteins. nih.gov

These methods, often used in combination, provide a comprehensive approach to elucidating the mechanism of action of a novel compound. nih.govbroadinstitute.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. acs.orgmdpi.comijpsjournal.com These computational tools can be applied to the development of this compound in several ways:

De Novo Design: AI models can generate novel molecular structures with desired properties, potentially leading to the discovery of more potent and selective analogs of the lead compound. nih.gov

Predictive Modeling: ML algorithms can be trained on large datasets to predict the biological activity, physicochemical properties, and potential toxicity of new compounds. mdpi.comnih.gov This can help prioritize which analogs to synthesize and test, saving time and resources.

Structure-Activity Relationship (SAR) Analysis: AI can analyze SAR data to identify key structural features that are important for biological activity, guiding the optimization of the lead compound. nih.gov

The integration of AI and ML into the drug discovery pipeline offers the potential to significantly reduce the time and cost associated with bringing a new drug to market. ijpsjournal.com

Addressing Research Gaps and Opportunities for Translational Studies

While the initial exploration of this compound is promising, several research gaps need to be addressed to advance its development towards clinical application.

Research Gaps: A primary gap is the lack of specific biological data for this compound. Systematic in vitro and in vivo studies are required to establish its efficacy and safety profile. Furthermore, a detailed understanding of its pharmacokinetic and pharmacodynamic properties is essential.

Translational Opportunities: Translational research aims to bridge the gap between basic scientific discoveries and their clinical application. nih.gov For this compound, this would involve:

Preclinical Development: Once a clear biological target and mechanism of action are established, preclinical studies in relevant animal models of disease are necessary to demonstrate in vivo efficacy. erdera.org

Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to the drug would be a significant step towards personalized medicine. erdera.org

Investigational New Drug (IND)-Enabling Studies: These are a series of regulated studies required by regulatory agencies like the FDA before a new drug can be tested in humans. youtube.com

The journey from a promising lead compound to an approved drug is long and challenging. nih.gov However, by leveraging modern technologies and a strategic approach to translational research, the potential of molecules like this compound can be fully explored.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Methyl-4-(1-naphthylmethoxy)aniline?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. A general approach includes:

- Step 1: Alkylation of 3-methyl-4-hydroxyaniline with 1-naphthylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the naphthylmethoxy group .

- Step 2: Purification via column chromatography using ethyl acetate/hexane gradients.

- Critical Parameters: Reaction temperature (60–80°C) and stoichiometric excess of alkylating agent (1.2–1.5 eq) to mitigate side reactions.

- Validation: Confirm purity via HPLC (λ = 255 nm, C18 column) and structural integrity via -NMR (e.g., aromatic proton integration at δ 6.8–8.2 ppm) .

Advanced: How can conflicting crystallographic data for this compound be resolved during structural refinement?

Methodological Answer:

Discrepancies in X-ray crystallography (e.g., disordered naphthyl groups) require robust refinement strategies:

- Software: Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions (e.g., AFIX commands to model partial occupancy) .

- Validation Metrics: Cross-check R-factor convergence (< 0.05), ADPs (anisotropic displacement parameters), and Hirshfeld surface analysis to validate intermolecular interactions.

- Case Study: For ambiguous electron density, compare simulated and experimental PXRD patterns to rule out polymorphic variations .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 255–275 nm) to quantify impurities (< 0.5% area) .

- Spectroscopy:

- - and -NMR to confirm substitution patterns (e.g., methoxy singlet at δ ~3.8 ppm, naphthyl protons as multiplets).

- FT-IR for functional group validation (e.g., N-H stretch at ~3350 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₈H₁₇NO: 263.1310) .

Advanced: How can photodegradation pathways of this compound be systematically investigated?

Methodological Answer:

- Experimental Design:

- Analytics: LC-MS/MS to identify degradation byproducts (e.g., hydroxylated naphthyl or aniline derivatives).

- Kinetics: Fit pseudo-first-order models to degradation rate data (R² > 0.95) to elucidate mechanism dominance (e.g., radical vs. direct photolysis) .

Basic: What precautions are necessary for handling this compound in laboratory settings?

Methodological Answer:

- Safety Protocols:

- Use PPE (gloves, goggles) to prevent dermal/ocular exposure.

- Work under fume hoods to avoid inhalation of fine particulates.

- Storage: Store at –20°C in amber vials to prevent photolytic decomposition .

- Waste Disposal: Neutralize with dilute HCl before incineration to minimize environmental release .

Advanced: How do steric effects from the naphthylmethoxy group influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Analysis:

- DFT Calculations: Optimize molecular geometry (e.g., Gaussian 16, B3LYP/6-31G*) to quantify steric hindrance via percent buried volume (%VBur) around the aniline nitrogen .

- Experimental Validation: Compare Suzuki-Miyaura coupling yields with/without bulky substituents. For example, Pd(PPh₃)₄ catalyzes aryl bromide coupling at 80°C with 60–70% yield due to hindered transmetalation .

- Mitigation Strategies: Use smaller ligands (e.g., XPhos) or elevated temperatures (100–120°C) to enhance catalytic turnover .

Basic: What computational tools are recommended for predicting this compound’s physicochemical properties?

Methodological Answer:

- Software:

- LogP: Use ChemAxon or ACD/Labs to estimate octanol-water partition coefficients (predicted LogP ≈ 3.5–4.0) .

- pKa: SPARC calculator for acidity/basicity (aniline NH₂ pKa ~4.5–5.0) .

- Validation: Compare predictions with experimental shake-flask LogP and potentiometric titration data .

Advanced: How can soil migration patterns of this compound be modeled under varying environmental conditions?

Methodological Answer:

- Column Studies: Use saturated soil columns (sandy loam texture) to assess vertical transport under controlled pumping speeds (e.g., 0.5–2.0 mL/min) .

- Parameters: Measure adsorption coefficients (Kd) via batch tests and model transport using HYDRUS-1D (R² > 0.90 for fitted vs. observed data) .

- Fate Analysis: Track metabolite formation (e.g., 3-methylaniline) via GC-MS to evaluate biodegradation potential .

Basic: What are the key spectral markers in 1H^1H1H-NMR for confirming the structure of this compound?

Methodological Answer:

- Aromatic Region:

- Doublets for methoxy-adjacent protons (δ 6.6–7.0 ppm, J = 8.5 Hz).

- Multiplicity from naphthyl protons (δ 7.4–8.2 ppm, integrating 7H) .

- Aliphatic Region:

- Methyl singlet (δ 2.3 ppm, 3H) and methoxy singlet (δ 3.8 ppm, 3H).

- Exchangeable Protons: Broad NH₂ peak (δ 4.5–5.5 ppm, disappears on D₂O shake) .

Advanced: How can solvent effects be optimized to enhance crystallization for X-ray studies?

Methodological Answer:

- Screening: Use vapor diffusion (e.g., sitting-drop method) with solvent pairs (e.g., DCM/hexane or EtOH/H₂O) to grow single crystals .

- Additives: Introduce trace acetic acid (0.1% v/v) to promote hydrogen-bonded networks.

- Validation: Collect high-resolution data (d ≤ 0.8 Å) on a synchrotron source and refine with SHELXL, ensuring R1 < 0.05 and wR2 < 0.15 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.